6-[4-(TERT-BUTYL)PHENYL]-6,12-DIHYDRO-7H-INDENO[2,1-C][1,5]BENZOTHIAZEPIN-7-ONE
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Overview
Description
6-[4-(TERT-BUTYL)PHENYL]-6,12-DIHYDRO-7H-INDENO[2,1-C][1,5]BENZOTHIAZEPIN-7-ONE is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a thiazepine ring fused with an indeno and benzene ring system. The presence of the tert-butylphenyl group adds to its distinct chemical properties.
Preparation Methods
The synthesis of 6-[4-(TERT-BUTYL)PHENYL]-6,12-DIHYDRO-7H-INDENO[2,1-C][1,5]BENZOTHIAZEPIN-7-ONE involves multiple steps, typically starting with the preparation of the indeno and thiazepine precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tert-butylphenyl group can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[4-(TERT-BUTYL)PHENYL]-6,12-DIHYDRO-7H-INDENO[2,1-C][1,5]BENZOTHIAZEPIN-7-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic electronics and light-emitting diodes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons with fused ring systems Compared to these compounds, 6-[4-(TERT-BUTYL)PHENYL]-6,12-DIHYDRO-7H-INDENO[2,1-C][1,5]BENZOTHIAZEPIN-7-ONE is unique due to the presence of the thiazepine ring and the tert-butylphenyl group
Properties
Molecular Formula |
C26H23NOS |
---|---|
Molecular Weight |
397.5g/mol |
IUPAC Name |
11-(4-tert-butylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C26H23NOS/c1-26(2,3)17-14-12-16(13-15-17)25-22-23(18-8-4-5-9-19(18)24(22)28)27-20-10-6-7-11-21(20)29-25/h4-15,25,27H,1-3H3 |
InChI Key |
SCBCHAMADMBIGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
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